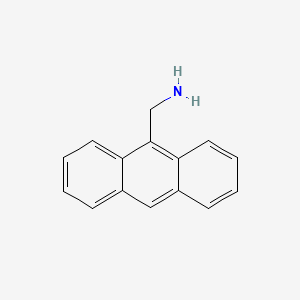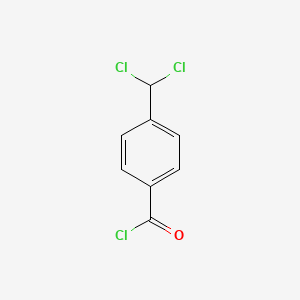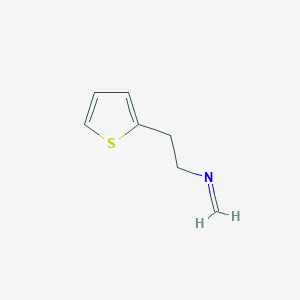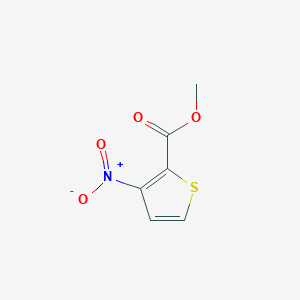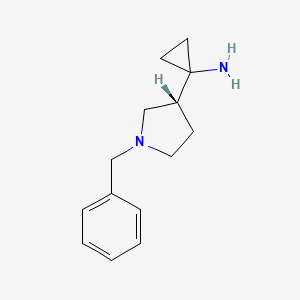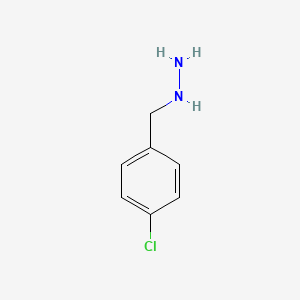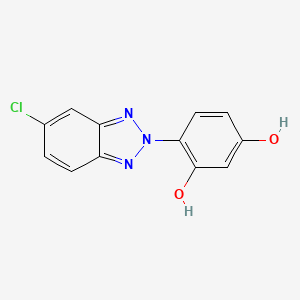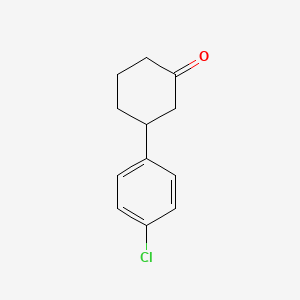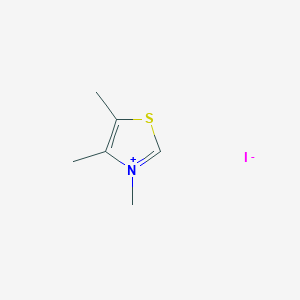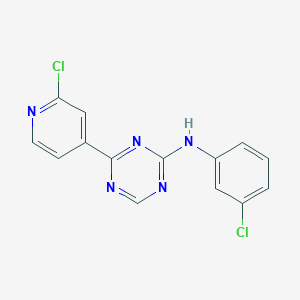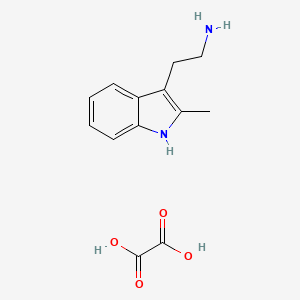
2-(2-methyl-1H-indol-3-yl)ethanamine oxalate
Overview
Description
“2-(2-methyl-1H-indol-3-yl)ethanamine oxalate” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound is related to the indole class of compounds, which are aromatic heterocyclic organic compounds. Indoles are structurally related to indoleamines, a subclass of tryptamines that includes important neurotransmitters3.
Synthesis Analysis
The synthesis of related compounds typically involves reactions with 2-methylindole as a starting material4. For example, one method involves reacting 2-methylindole with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide and tetrabutyl ammonium hydrogen sulfate4. The mixture is then heated to reflux4. However, the specific synthesis process for “2-(2-methyl-1H-indol-3-yl)ethanamine oxalate” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “2-(2-methyl-1H-indol-3-yl)ethanamine oxalate” is not directly available. However, related compounds such as “2-[(2-methyl-1H-indol-3-yl)thio]ethanamine” have been studied3. This compound has an empirical formula of C11H14N2S and a molecular weight of 206.313.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-(2-methyl-1H-indol-3-yl)ethanamine oxalate”. However, indole compounds are known to participate in a variety of chemical reactions, including electrophilic substitutions and condensations3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-methyl-1H-indol-3-yl)ethanamine oxalate” are not directly available. However, a related compound, “2-[(2-methyl-1H-indol-3-yl)thio]ethanamine”, is known to be a solid3.Scientific Research Applications
DNA Interaction and Cytotoxicity
Cu(II) complexes with tridentate ligands, including those related to 2-(2-methyl-1H-indol-3-yl)ethanamine, exhibit significant DNA binding affinity and demonstrate minor structural changes in calf thymus DNA, suggesting potential applications in studying DNA interactions and therapeutic interventions. These complexes show low toxicity to cancer cell lines, indicating their potential in cytotoxicity studies and cancer research (Kumar et al., 2012).
Catalytic Activities
Trinuclear rare-earth metal amido complexes, incorporating 2-(2-methyl-1H-indol-3-yl)ethanamine derivatives, have been synthesized, revealing significant catalytic activities for hydrophosphonylation of aldehydes and ketones. This suggests their application in synthetic chemistry and catalysis, providing a method for C-P bond formation under mild conditions (Yang et al., 2014).
Antimicrobial and Antiviral Activity
Novel indole-derived thioureas, synthesized from 2-(2-methyl-1H-indol-3-yl)ethanamine, have shown significant antimicrobial activity against various pathogens and potent activity against HIV-1, indicating their potential in developing new antimicrobial and antiviral agents (Sanna et al., 2018).
Efflux Pump Inhibition
1-(1H-Indol-3-yl)ethanamine derivatives have been identified as potent inhibitors of the Staphylococcus aureus NorA efflux pump, enhancing the antibacterial activity of ciprofloxacin against resistant strains. This highlights their potential in combating antibiotic resistance and developing new therapeutic strategies (Héquet et al., 2014).
Novel Synthesis Pathways
Research into the synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles from 2-(2-methyl-1H-indol-3-yl)ethanamine showcases innovative synthetic pathways, offering new avenues for the development of indole-based compounds with potential applications in medicinal chemistry and drug design (Katritzky et al., 2003).
Safety And Hazards
The safety and hazards associated with “2-(2-methyl-1H-indol-3-yl)ethanamine oxalate” are not directly available. However, related compounds such as “(1H-Indol-3-yl)methanamine” are classified as Acute Tox. 3 Oral, indicating that they are toxic if swallowed67.
Future Directions
The future directions for research on “2-(2-methyl-1H-indol-3-yl)ethanamine oxalate” are not directly available. However, indole derivatives are a topic of ongoing research due to their wide range of biological activities5. Further studies could focus on the synthesis, characterization, and biological evaluation of “2-(2-methyl-1H-indol-3-yl)ethanamine oxalate” and related compounds.
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C2H2O4/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;3-1(4)2(5)6/h2-5,13H,6-7,12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWLLJOHFQKSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426035 | |
| Record name | 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)ethanamine oxalate | |
CAS RN |
859040-56-5 | |
| Record name | 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydropyrrolo[3,4-b]pyrrole](/img/structure/B1600083.png)
